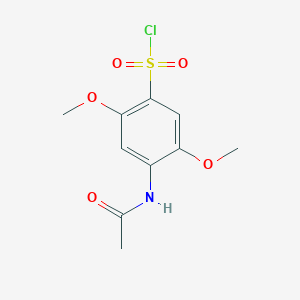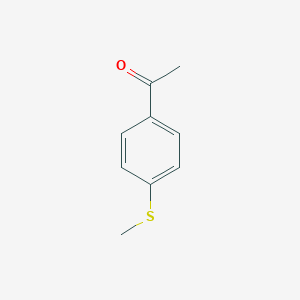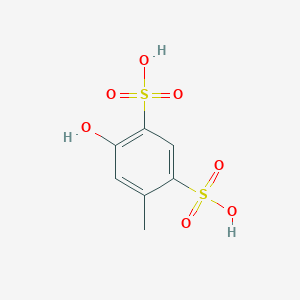
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
概要
説明
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs . It has also been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is C10H6F4O2 . The molecular weight is 234.15 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a solid substance . It has a predicted boiling point of 257.0±35.0 °C and a predicted density of 1.363±0.06 g/cm3 . The pKa is predicted to be 5.61±0.25 .科学的研究の応用
Medicinal Chemistry: Synthesis of COX-2 Inhibitors
This compound serves as an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 inhibitor . Mavacoxib is developed as a veterinary medicine to treat pain and inflammation associated with degenerative joint diseases in dogs. Its role in the synthesis of such targeted therapeutic agents underscores its importance in medicinal chemistry.
Materials Science: Ligand for Metal Complexes
In materials science, it is used as a ligand in the preparation of metal complexes. These complexes can have various applications, including as catalysts in organic synthesis or as materials with unique electronic or photonic properties .
Analytical Chemistry: Chelating Agent
The compound finds use as a chelating agent in analytical chemistry. It can form complexes with metals, which can then be extracted or quantified. This is particularly useful in the analysis of trace metal contaminants in environmental samples .
Environmental Science: Study of Fluorinated Compounds
Environmental scientists use this compound to study the behavior and effects of fluorinated organic compounds in the environment. Its stability and distinct chemical properties make it a valuable reference substance for understanding the environmental impact of similar compounds .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to inhibit certain enzymes can be harnessed to study enzyme function and regulation. This can provide insights into metabolic pathways and the development of new biochemical assays .
Pharmacology: Veterinary Drug Development
Pharmacological research utilizes this compound in the development of veterinary drugs. Its role in the synthesis of Mavacoxib highlights its potential in creating treatments for animal health conditions .
Safety and Hazards
将来の方向性
As an intermediate in the synthesis of Mavacoxib , a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione may continue to be of interest in the development of veterinary pharmaceuticals. Its use in the synthesis of NNO ketoimines also suggests potential applications in the development of new chemical compounds.
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
It is known to participate in the synthesis of NNO ketoimines via Schiff base condensation reaction .
Biochemical Pathways
The compound is involved in the synthesis of NNO ketoimines, which are formed via Schiff base condensation reaction .
Action Environment
特性
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLARPKXOHKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377947 | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
CAS RN |
582-65-0 | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
A1: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione acts as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. [] It reacts with ethyl 5-amino-1H-pyrazole-4-carboxylate through a cyclization reaction, forming the core structure of the target compound. This reaction introduces both the trifluoromethyl and 4-fluorophenyl substituents to the pyrazolo[1,5-a]pyrimidine scaffold. []
Q2: Has 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione been used in other types of chemical synthesis besides pyrazolo[1,5-a]pyrimidines?
A2: Yes, besides its application in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, also known as tffpbd, serves as a ligand in the synthesis of ruthenium(II)-polypyridyl complexes. [] These complexes are explored as potential sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

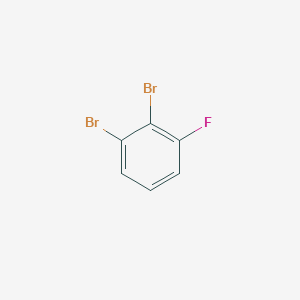
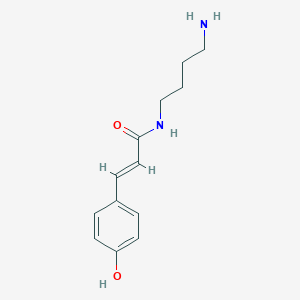
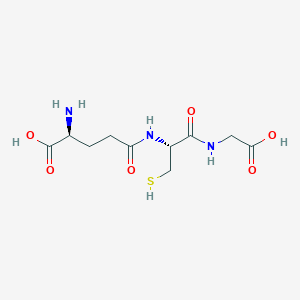


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)



